1,5-I-Aedans
Overview
Description
Mechanism of Action
Target of Action
1,5-I-Aedans, also known as N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, is primarily used as a fluorescent probe . Its primary targets are protein sulfhydryls . These are sulfur-containing groups found in proteins, particularly cysteine residues, which play crucial roles in protein structure and function.
Mode of Action
This compound interacts with its targets through a covalent bonding mechanism . It readily reacts with both thiol compounds and sulfhydryl groups to provide photo-stable covalent derivatives . This interaction results in changes in the fluorescence properties of the protein, which can be used to study conformational changes, fluorescence anisotropy, and protein-protein interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the proteins it labels. By labeling protein sulfhydryls, it can potentially affect any pathway involving these proteins. The fluorescence properties of this compound allow researchers to study these effects in detail .
Pharmacokinetics
It is known that this compound is soluble in dimethylformamide (dmf) or buffer above ph 6 . This solubility could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound action are primarily observed as changes in fluorescence properties. These changes can be used to study various aspects of protein function, including conformational changes and interactions with other proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents . Additionally, its fluorescence properties can be affected by the pH of the environment . Therefore, the action, efficacy, and stability of this compound can vary depending on the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
1,5-I-Aedans plays a significant role in biochemical reactions due to its ability to react with thiol groups. It interacts primarily with thiol-containing biomolecules, forming stable covalent bonds. This interaction is crucial for labeling and tracking proteins in various biochemical assays . The compound’s fluorescence properties make it an excellent marker for studying protein dynamics and interactions.
Cellular Effects
This compound influences various cellular processes by labeling thiol groups in proteins. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in muscle fibers, this compound is used to label crossbridges, providing insights into muscle contraction mechanisms . The compound’s ability to label specific proteins allows researchers to study cellular processes with high precision.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to thiol groups in proteins. This binding can lead to enzyme inhibition or activation, depending on the protein’s role in cellular processes. The compound’s fluorescence properties also enable it to act as a resonance energy donor in Förster Resonance Energy Transfer (FRET) experiments, facilitating the study of protein-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to light, which can lead to photodegradation in both aqueous solutions and organic solvents . Long-term studies have shown that this compound can maintain its labeling properties for extended periods, allowing for detailed analysis of protein dynamics over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels thiol groups without causing significant toxicity. At high doses, this compound can exhibit toxic effects, potentially disrupting cellular functions . Researchers must carefully optimize the dosage to balance effective labeling with minimal adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s primary interaction is with thiol-containing enzymes, which can affect metabolic flux and metabolite levels. These interactions are crucial for studying enzyme kinetics and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical assays .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often targeting compartments rich in thiol-containing proteins. The compound’s localization can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. This property is valuable for studying the spatial dynamics of proteins within cells .
Preparation Methods
1,5-I-Aedans can be synthesized through a series of chemical reactions involving the introduction of an iodoacetyl group to an aminonaphthalenesulfonic acid derivative. The synthetic route typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in aminonaphthalene.
Sulfonation: The aminonaphthalene is then sulfonated to introduce a sulfonic acid group.
Iodoacetylation: Finally, the amino group is reacted with iodoacetic acid to form the iodoacetamido derivative.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1,5-I-Aedans undergoes several types of chemical reactions, including:
Substitution Reactions: The compound readily reacts with thiol compounds and sulfhydryl groups to form stable covalent derivatives.
Oxidation and Reduction: It exhibits quasi-reversible oxidative electrochemistry in aqueous solutions and irreversible to quasi-reversible oxidation in mixed solvents.
Photocatalyzed Degradation: The compound is sensitive to photocatalyzed degradation in both aqueous and organic solvents.
Common reagents used in these reactions include dimethylformamide (DMF) or buffer solutions above pH 6 for solubility and reaction efficiency . Major products formed from these reactions are typically fluorescent derivatives that are stable under various conditions .
Scientific Research Applications
1,5-I-Aedans is extensively used in scientific research due to its unique fluorescent properties. Some of its applications include:
Fluorescence Spectroscopy: It is used as a marker in FRET experiments to study protein-protein interactions and conformational changes.
Labeling Protein Sulfhydryls: The compound is used to label protein sulfhydryls to study conformational changes, fluorescence anisotropy, and protein-protein interactions.
Electrogenerated Chemiluminescence: It is used in electrogenerated chemiluminescence studies to enhance the luminescent properties of other compounds.
Biological Research: The compound is used to study the orientation and motion of crossbridges in muscle fibers.
Comparison with Similar Compounds
1,5-I-Aedans is unique due to its specific fluorescent properties and its ability to form stable covalent derivatives with thiol groups. Similar compounds include:
Eosin-5-Maleimide: Another fluorophore used for labeling protein sulfhydryls and studying muscle fibers.
Fluorescein: A widely used fluorophore with different excitation and emission wavelengths compared to this compound.
Alexa Fluor 488: A fluorophore with similar applications but different spectral properties.
These compounds differ in their excitation and emission wavelengths, as well as their specific applications in scientific research.
Properties
IUPAC Name |
5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMERMCRYYFRELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190421 | |
Record name | 1,5-I-Aedans | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36930-63-9 | |
Record name | IAEDANS | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-I-Aedans | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36930-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-I-Aedans | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-I-AEDANS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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